Lariatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Rhodococcus jostii
Lariatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Rhodococcus jostii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariatin A, a lasso peptide produced by the soil bacterium Rhodococcus jostii K01-B0171, exhibits potent and selective anti-mycobacterial activity, notably against Mycobacterium tuberculosis. Its unique lariat-protoknot structure, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of Lariatin A. It includes detailed experimental protocols, quantitative data, and a summary of its biosynthetic pathway and proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Biological Activity
Lariatin A and its congener, Lariatin B, were first isolated from the culture broth of Rhodococcus jostii K01-B0171, a strain identified from soil aggregates collected in Yunnan, China.[1][2] The discovery was the result of a screening program for microbial metabolites with specific inhibitory activity against Mycobacterium smegmatis.[3] Lariatin A demonstrates significant and selective inhibitory activity against mycobacteria.
Antimicrobial Spectrum
Lariatin A's antimicrobial activity is highly specific to mycobacteria. Its minimum inhibitory concentrations (MICs) against key pathogenic and non-pathogenic species are summarized in the table below.
| Organism | MIC (µg/mL) | Method |
| Mycobacterium tuberculosis | 0.39 | Liquid microdilution[1][2] |
| Mycobacterium smegmatis | 3.13 | Agar (B569324) dilution[1][2] |
| Mycobacterium avium | - | Reported activity, specific MIC not detailed |
| Mycobacterium intracellulare | - | Reported activity, specific MIC not detailed |
| Mycobacteroides abscessus | - | Reported activity, specific MIC not detailed |
Physicochemical and Structural Properties
Lariatin A is a cyclic peptide with a unique "lasso" structure.[4] This structural motif is characterized by an isopeptide bond between the N-terminal amino group of Glycine-1 and the γ-carboxyl group of Glutamic acid-8, forming a macrolactam ring through which the C-terminal tail is threaded.[4] Bulky amino acid residues, His12 and Asn14, act as "plugs" that prevent the tail from unthreading, contributing to the molecule's high stability against heat and chemical denaturation.[5]
| Property | Lariatin A | Lariatin B |
| Molecular Formula | C₉₄H₁₄₃N₂₇O₂₅ | C₁₀₁H₁₅₃N₂₉O₂₇ |
| Molecular Weight | 2050 | 2204 |
| Appearance | Pale yellow powder | Pale yellow powder |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in chloroform, ethyl acetate | Soluble in water, methanol, DMSO; Insoluble in chloroform, ethyl acetate |
| Amino Acid Residues | 18 | 20 |
Experimental Protocols
Fermentation of Rhodococcus jostii K01-B0171
3.1.1. Culture Medium
A suitable liquid culture medium for Lariatin A production consists of:
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Mannitol: 3.0%
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Glucose: 1.0%
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Yeast extract: 0.5%
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Ammonium succinate: 0.5%
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KH₂PO₄: 0.1%
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MgSO₄·7H₂O: 0.1%
-
Trace elements (FeSO₄·7H₂O, MgCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O): 0.0001% each
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pH adjusted to 7.0 before sterilization.
3.1.2. Fermentation Process
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A loopful of spores of Rhodococcus jostii K01-B0171 from an agar slant is used to inoculate a seed culture in the above medium.
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The seed culture is incubated at 27°C for 3 days with shaking.
-
A portion of the seed culture (e.g., 200 mL) is transferred to a larger fermenter (e.g., 30-liter jar fermenter containing 20 liters of the same medium).
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The production fermentation is carried out at 37°C for 4-10 days.[4] Lariatin A production typically reaches its maximum level around day 10.[4]
Isolation and Purification of Lariatin A
The following protocol outlines the multi-step purification process for Lariatin A from the fermentation broth.
3.2.1. Initial Extraction
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The culture broth is centrifuged to separate the mycelium from the supernatant.
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The supernatant is passed through a Diaion HP-20 column.
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The column is washed sequentially with water and 20% acetone.
-
The active compounds are eluted with 80% acetone.
-
The eluate is concentrated in vacuo and lyophilized to yield a brown material.
3.2.2. ODS Column Chromatography
-
The crude extract is dissolved in water and applied to an ODS (octadecylsilane) column equilibrated with water.
-
The column is washed with water and 20% acetonitrile (B52724).
-
A stepwise gradient of increasing acetonitrile concentration is used for elution. Lariatins are typically eluted with 40% acetonitrile.
-
The active fractions are collected and concentrated in vacuo.
3.2.3. High-Performance Liquid Chromatography (HPLC)
Final purification is achieved by preparative HPLC.
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Column: CAPCELL PAK C18 (20 mm i.d. x 250 mm)
-
Mobile Phase: 22% acetonitrile containing 10 mM phosphate (B84403) buffer (pH 7.5)
-
Flow Rate: 8 mL/minute
-
Detection: UV at 210 nm
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Retention Time: Lariatin A: ~44 minutes; Lariatin B: ~56 minutes
The active fractions are desalted using a solid-phase extraction column (e.g., OASIS HLB), washed with water, and then eluted with 80% acetonitrile. The purified fractions are concentrated and lyophilized to obtain Lariatin A as a pale yellow powder.
Structural Elucidation
The planar and three-dimensional structure of Lariatin A was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
3.3.1. Mass Spectrometry
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Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.
-
LC-MS/MS Analysis for Identification:
-
Instrument: Micromass ZQ with a Waters 2795 Separation Module and a 2996 diode array detector.
-
Column: PEGASIL ODS (2.0 x 50 mm).
-
Solvent Gradient: A 20-minute linear gradient from 10% to 100% acetonitrile containing 0.05% trifluoroacetic acid (TFA).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
3.3.2. NMR Spectroscopy
The three-dimensional structure of Lariatin A was elucidated through a series of NMR experiments. While the complete detailed spectral data is found in the primary literature, the general approach is outlined below.
-
Sample Preparation: Approximately 10 mg of purified Lariatin A is dissolved in a suitable deuterated solvent, such as D₂O.[5]
-
NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Total Correlation Spectroscopy (TOCSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proton-proton correlations.[5]
-
-
Structure Calculation: The distance restraints obtained from ROESY spectra, along with dihedral angle restraints derived from coupling constants, are used in a dynamical simulated annealing protocol to calculate the three-dimensional structure in solution.[4]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of Lariatin A is governed by a gene cluster, designated lar, spanning approximately 4.5 kb in the Rhodococcus jostii K01-B0171 genome.[3] This cluster contains five open reading frames (larA to larE).[3] The biosynthesis is a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.
Proposed Mechanism of Action
The precise molecular target of Lariatin A in Mycobacterium has not yet been fully elucidated. However, its high specificity for mycobacteria suggests that it may target a pathway or structure unique to these organisms, such as the complex cell wall. It is hypothesized that Lariatin A inhibits a key step in the biosynthesis of the mycobacterial cell wall, a mechanism shared by other potent anti-tubercular drugs like isoniazid.[3] Further research is required to identify the specific enzyme or molecular component that Lariatin A interacts with.
Conclusion
Lariatin A represents a promising class of anti-mycobacterial agents with a unique structure and high specificity. The detailed protocols and data presented in this guide provide a solid foundation for further research into its mechanism of action, structure-activity relationships, and potential for therapeutic development. The elucidation of its precise molecular target is a critical next step that could pave the way for the rational design of new and more potent anti-tubercular drugs.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
